2-Chloro-N-thiobenzoyl-acetamide
CAS No.: 1208081-70-2
Cat. No.: VC2840413
Molecular Formula: C9H8ClNOS
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208081-70-2 |
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Molecular Formula | C9H8ClNOS |
Molecular Weight | 213.68 g/mol |
IUPAC Name | N-(benzenecarbonothioyl)-2-chloroacetamide |
Standard InChI | InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) |
Standard InChI Key | SPCAGMQWBZZQAY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=S)NC(=O)CCl |
Canonical SMILES | C1=CC=C(C=C1)C(=S)NC(=O)CCl |
Introduction
2-Chloro-N-thiobenzoyl-acetamide is a chemical compound belonging to the class of acetamides, characterized by the presence of a chloro group and a thiobenzoyl moiety. Its systematic name reflects its structure, which includes a chloro substituent on the nitrogen atom and a thiobenzoyl group attached to the acetamide backbone. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis of 2-Chloro-N-thiobenzoyl-acetamide
The synthesis of 2-Chloro-N-thiobenzoyl-acetamide typically involves a nucleophilic substitution reaction of thiobenzoyl chloride with an appropriate acetamide derivative. The general procedure can be summarized as follows:
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Starting Materials: Thiobenzoyl chloride and an acetamide derivative.
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Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled conditions to facilitate the nucleophilic substitution.
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Characterization: The synthesized compound is characterized using various spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.
Reactivity Profile:
Reaction Type | Description |
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Nucleophilic Substitution | Facilitated by the chloro group's electron-withdrawing effect. |
Electrophilic Addition | Possible due to the presence of electron-rich centers in the molecule. |
Biological Activities and Potential Applications
Preliminary studies indicate that derivatives of similar structures exhibit significant analgesic activity, suggesting potential analgesic effects for 2-Chloro-N-thiobenzoyl-acetamide. The compound's mechanism of action may involve interactions with biological targets such as enzymes or receptors.
Potential Applications:
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Medicinal Chemistry: Due to its potential biological activities, particularly analgesic effects.
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Pharmaceutical Research: As a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.
Future Research Directions:
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Pharmacological Evaluation: In-depth studies to assess its analgesic and other potential biological activities.
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Synthetic Optimization: Improving synthesis methods to enhance yield and purity.
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Derivative Synthesis: Exploring derivatives with modified functional groups to enhance biological activity.
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